An In-depth Technical Guide to the Chemical Properties of (R)-3-Amino-4-hydroxybutanoic Acid
An In-depth Technical Guide to the Chemical Properties of (R)-3-Amino-4-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, is a chiral molecule and a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its structural similarity to GABA allows it to interact with the GABAergic system, making it a compound of significant interest in neuroscience and drug development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological interactions of (R)-3-Amino-4-hydroxybutanoic acid.
Chemical and Physical Properties
(R)-3-Amino-4-hydroxybutanoic acid is a white to off-white solid. Its chemical structure consists of a four-carbon chain with a carboxylic acid group, an amino group at the third position, and a hydroxyl group at the fourth position. The stereochemistry at the third carbon is of the (R) configuration.
Identifiers and General Properties
| Property | Value |
| IUPAC Name | (3R)-3-amino-4-hydroxybutanoic acid[1] |
| Synonyms | (R)-GABOB, (+)-3-Amino-4-hydroxybutyric acid, L-β-Homoserine[1] |
| CAS Number | 16504-56-6[1] |
| Molecular Formula | C4H9NO3[1] |
| Molecular Weight | 119.12 g/mol [1] |
| Appearance | White to off-white solid |
Physicochemical Data
A summary of the key physicochemical properties of (R)-3-Amino-4-hydroxybutanoic acid is presented below.
| Property | Value |
| Melting Point | 200-203 °C[2] |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL[3] |
| pKa (estimated) | Acidic pKa ~4, Basic pKa ~10.6 (estimated based on GABA)[4] |
| LogP (calculated) | -4.1[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (R)-3-Amino-4-hydroxybutanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A certificate of analysis for (R)-3-Amino-4-hydroxybutanoic acid confirms that the ¹H NMR spectrum is consistent with its structure[6]. For the racemic mixture (DL-4-Amino-3-hydroxybutyric acid), proton signals have been reported at approximately 4.22, 3.18, 2.97, and 2.45 ppm[7].
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¹³C NMR: The ¹³C NMR spectrum for the related methyl ester of the (R)-enantiomer's synthetic precursor shows characteristic peaks. For a similar compound, the following peaks have been reported (in CDCl₃): 171.7 ppm (C=O), 67.2 ppm (C-3), 51.7 ppm (OMe), 39.0 ppm (C-2), and 37.1 ppm (C-4)[8].
Infrared (IR) Spectroscopy
The IR spectrum of 4-amino-3-hydroxybutanoic acid shows characteristic absorption bands corresponding to its functional groups. These typically include broad O-H stretching from the hydroxyl and carboxylic acid groups, N-H stretching from the amino group, and a strong C=O stretching from the carboxylic acid group.
Experimental Protocols
Enantioselective Synthesis of (R)-3-Amino-4-hydroxybutanoic Acid
A common method for the enantioselective synthesis of (R)-3-Amino-4-hydroxybutanoic acid involves a multi-step process starting from a chiral precursor. The following is a representative protocol adapted from the synthesis of the (S)-enantiomer, which can be applied to the (R)-enantiomer by starting with the appropriate stereoisomer (e.g., L-erythronate)[8].
Experimental Workflow for the Synthesis of (R)-GABOB
Caption: Synthetic pathway for (R)-3-Amino-4-hydroxybutanoic acid.
Detailed Methodology:
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Step 1: Bromination. Potassium L-erythronate is treated with a solution of hydrogen bromide in acetic acid, followed by reaction with methanol to yield methyl 2,4-dibromo-2,4-dideoxy-L-threonate[8].
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Step 2: Selective Hydrogenolysis. The dibromoester is then subjected to selective hydrogenolysis using a palladium on carbon catalyst in the presence of sodium acetate (B1210297) to give methyl (R)-4-bromo-3-hydroxybutanoate[8].
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Step 3: Azidation. The bromoester undergoes nucleophilic substitution with sodium azide in dimethylformamide to produce methyl (R)-4-azido-3-hydroxybutanoate[8].
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Step 4: Reduction. The azide is reduced to the corresponding amine by hydrogenation over a platinum catalyst in an acidic solution, yielding methyl (R)-4-amino-3-hydroxybutanoate[8].
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Step 5: Hydrolysis and Purification. The final step involves the hydrolysis of the methyl ester and subsequent purification using an ion exchange resin to afford the pure (R)-3-Amino-4-hydroxybutanoic acid[8].
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A validated reversed-phase HPLC method has been developed for the quantification of GABOB in pharmaceutical formulations. The method utilizes a RP-18 column with UV detection at 210 nm. The mobile phase consists of 0.01 M sodium heptanesulfonate at pH 2.4. This method does not require derivatization of the analyte[9].
Sample Preparation for Spectroscopy (General Protocol):
-
NMR: For ¹H and ¹³C NMR spectroscopy, a small amount of the solid (R)-3-Amino-4-hydroxybutanoic acid is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), due to its high polarity.
-
IR: For Fourier-transform infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet. A small amount of the finely ground solid is mixed with dry potassium bromide and pressed into a thin, transparent disk.
Biological Activity and Signaling Pathways
(R)-3-Amino-4-hydroxybutanoic acid is a GABA receptor agonist. It exhibits stereoselectivity in its interaction with different GABA receptor subtypes. Notably, (R)-GABOB is a more potent agonist at GABAB receptors compared to the (S)-enantiomer[10].
GABA Receptor Signaling
(R)-3-Amino-4-hydroxybutanoic acid exerts its effects primarily through the activation of GABAA and GABAB receptors.
GABAA Receptor Signaling Pathway
Caption: Simplified GABA-A receptor signaling cascade.
GABAB Receptor Signaling Pathway
Caption: Overview of GABA-B receptor signaling pathways.
Conclusion
(R)-3-Amino-4-hydroxybutanoic acid is a molecule with significant potential in the field of neuroscience and pharmacology. This technical guide has provided a detailed overview of its chemical properties, including physicochemical data, spectroscopic characteristics, and a detailed synthetic protocol. Furthermore, its biological activity as a GABA receptor agonist and the associated signaling pathways have been outlined. This comprehensive information serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound.
References
- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 2. (R)-3-Amino-4-hydroxybutanoic acid | 16504-56-6 | Benchchem [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Gamma-Aminobutyric Acid | C4H9NO2 | CID 119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-4-hydroxybutyric acid, (+)- | C4H9NO3 | CID 1502076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. DL-4-Amino-3-hydroxybutyric acid(352-21-6) 1H NMR spectrum [chemicalbook.com]
- 8. scispace.com [scispace.com]
- 9. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
